Product packaging for 1-Neopentylpiperidin-4-amine(Cat. No.:CAS No. 1014695-10-3)

1-Neopentylpiperidin-4-amine

Cat. No.: B3198503
CAS No.: 1014695-10-3
M. Wt: 170.3 g/mol
InChI Key: BJOFVKOYOSXKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Chemical Synthesis

Piperidine, a six-membered heterocycle containing one nitrogen atom, is a fundamental building block in the synthesis of a vast array of chemical compounds. nih.govencyclopedia.pub Its derivatives are integral to numerous pharmaceuticals, agrochemicals, and materials. encyclopedia.pubresearchgate.net The prevalence of the piperidine moiety in U.S. FDA-approved drugs underscores its importance in medicinal chemistry. researchgate.net The introduction of piperidine scaffolds into molecules can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.comresearchgate.net This makes piperidine-based drug discovery a promising strategy for developing new therapeutic agents against a variety of diseases. researchgate.netresearchgate.net

The synthetic versatility of the piperidine ring allows for the creation of diverse derivatives, including substituted piperidines, spiropiperidines, and condensed piperidine systems. nih.govresearchgate.net This structural diversity enables chemists to fine-tune the properties of molecules for specific applications. thieme-connect.com

Unique Structural Attributes of 1-Neopentylpiperidin-4-amine

This compound is a derivative of piperidine characterized by a neopentyl group attached to the nitrogen atom and an amine group at the 4-position of the piperidine ring.

Steric Hindrance from the Neopentyl Group

The neopentyl group, (CH₃)₃CCH₂-, is a bulky alkyl group known for causing significant steric hindrance. ontosight.ai This steric bulk arises from its highly branched structure, which occupies a considerable amount of space. ontosight.ai The presence of the neopentyl group can profoundly influence the reactivity of the parent molecule. fiveable.me For instance, neopentyl halides are known to be practically inert in SN2 reactions, with reaction rates that can be about 100,000 times slower than their propyl halide counterparts. masterorganicchemistry.com This resistance to nucleophilic substitution is a direct consequence of the steric hindrance impeding the backside attack of the nucleophile. libretexts.org In the context of this compound, this steric bulk is expected to influence the accessibility of the piperidine nitrogen and the adjacent amine group, thereby affecting their reactivity in various chemical transformations. fiveable.me

Conformational Implications of the Piperidine Ring and Amine Functionality

The piperidine ring typically adopts a chair conformation to minimize steric strain. ias.ac.in In substituted piperidines, the substituents can occupy either axial or equatorial positions. The conformational preference is influenced by the nature and position of the substituents. For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. nih.gov However, the presence of a nitrogen atom introduces the possibility of N-inversion and can influence the conformational equilibrium. Infrared spectroscopy and dipole moment studies suggest that the N-H hydrogen in piperidine itself prefers the equatorial position. rsc.orgrsc.org

Current Research Context and Challenges in Amine Chemistry

The synthesis and functionalization of amines are central themes in organic chemistry due to their ubiquity in natural products, pharmaceuticals, and advanced materials. stmarys-ca.eduunibo.it Despite significant progress, several challenges remain in amine synthesis. numberanalytics.com These include achieving high selectivity and yield, especially for complex and sterically hindered amines, developing cost-effective and scalable methods, and minimizing environmental impact through sustainable practices. numberanalytics.comijrpr.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22N2 B3198503 1-Neopentylpiperidin-4-amine CAS No. 1014695-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-dimethylpropyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-10(2,3)8-12-6-4-9(11)5-7-12/h9H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOFVKOYOSXKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Neopentylpiperidin 4 Amine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.comadvancechemjournal.com For 1-neopentylpiperidin-4-amine, two primary strategic disconnections can be envisioned, targeting the key C-N bonds.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection A (C-N bond at the 1-position): This approach disconnects the neopentyl group from the piperidine (B6355638) nitrogen. This leads to two key synthons: a neopentyl cation equivalent and a piperidin-4-amine anion equivalent. In a forward synthesis, this translates to the alkylation of a suitable piperidin-4-amine derivative with a neopentyl electrophile. This is a direct and convergent approach.

Disconnection B (C-N bond at the 4-position): This strategy involves the disconnection of the amino group at the 4-position of the piperidine ring. This retrosynthetic step suggests a synthesis proceeding through a 1-neopentylpiperidin-4-one intermediate, which can then be converted to the target amine. This ketone intermediate can be further disconnected at the 1-position C-N bond, leading back to piperidin-4-one and a neopentyl electrophile. This pathway suggests a reductive amination approach.

Direct Alkylation Approaches

Direct alkylation strategies focus on the formation of the C-N bond at the 1-position of the piperidine ring in a single step.

The N-alkylation of piperidines is a common method for introducing substituents onto the nitrogen atom. researchgate.netgoogle.com This reaction typically involves the nucleophilic attack of the piperidine nitrogen on an alkylating agent. To synthesize this compound, a suitable starting material would be a protected form of piperidin-4-amine, such as N-Boc-piperidin-4-amine or 4-aminopiperidine (B84694) itself. The choice of protecting group is crucial to prevent undesired side reactions at the 4-amino group.

Neopentyl halides, such as neopentyl bromide or iodide, are the logical alkylating agents for introducing the neopentyl group. However, it is important to note that neopentyl halides are generally considered to be weakly reactive electrophiles in SN2 reactions due to steric hindrance. acs.org This can lead to slow reaction rates and may require forcing conditions, such as elevated temperatures or the use of a strong base. researchgate.net

Parameter Condition Rationale
Starting Material 4-Aminopiperidine or N-protected derivativeProvides the piperidine core with the required amino functionality.
Alkylating Agent Neopentyl bromide or neopentyl iodideIntroduces the neopentyl group. Iodides are generally more reactive.
Base K₂CO₃, Et₃N, or DIEATo neutralize the acid formed during the reaction and drive it to completion.
Solvent Acetonitrile, DMF, or EtOHPolar aprotic solvents are often preferred for SN2 reactions.
Temperature Room temperature to elevated temperaturesMay require heating due to the low reactivity of neopentyl halides.

Table 1: Proposed Conditions for Direct N-Alkylation

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org It is often considered a greener alternative to direct alkylation as it can avoid the use of potentially toxic alkylating agents and can be performed in a one-pot fashion. wikipedia.orgacsgcipr.org

There are two primary reductive amination strategies for the synthesis of this compound.

Strategy 1: This involves the reaction of 1-neopentylpiperidin-4-one with ammonia (B1221849) or a protected ammonia equivalent, followed by reduction of the resulting imine or enamine. The synthesis of the 1-neopentylpiperidin-4-one precursor would first require the N-alkylation of piperidin-4-one with a neopentyl halide.

Strategy 2: A more direct approach involves the reaction of piperidin-4-one with neopentylamine, followed by in-situ reduction of the intermediate imine. This one-pot procedure is generally more efficient. gctlc.org

Carbonyl Precursor Amine Reactant Reducing Agent Product
1-Neopentylpiperidin-4-oneAmmoniaNaBH₃CN, NaBH(OAc)₃, H₂/PdThis compound
Piperidin-4-oneNeopentylamineNaBH₃CN, NaBH(OAc)₃, H₂/PdThis compound

Table 2: Reductive Amination Strategies

The choice of catalyst and reducing agent is critical for the efficiency and environmental impact of the reductive amination process. acsgcipr.orgjocpr.com

Reducing Agents:

Sodium borohydride (B1222165) (NaBH₄): A mild and relatively inexpensive reducing agent. gctlc.org

Sodium cyanoborohydride (NaBH₃CN) and Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): These are more selective reducing agents that are effective under mildly acidic conditions, which favor imine formation. researchgate.net

Catalytic Hydrogenation (H₂/Catalyst): This is a very clean method where the only byproduct is water. Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. wikipedia.orgacsgcipr.org This approach is highly atom-economical and aligns well with the principles of green chemistry. wikipedia.org

Green Chemistry Considerations: Efforts in green chemistry focus on developing sustainable methods for reductive amination. jocpr.comrsc.org This includes the use of:

Catalytic systems: Transition metal catalysts, organocatalysts, and biocatalysts (such as imine reductases) can enable reactions to proceed under milder conditions with higher selectivity. jocpr.comkanto.co.jprsc.org

Alternative reducing agents: Hydrogen gas is an ideal green reductant. acsgcipr.org

Greener solvents: The use of water or solvent-free conditions is being explored. gctlc.orgrsc.org

One-pot reactions: Combining the imine formation and reduction steps in a single pot reduces waste and improves efficiency. wikipedia.orggctlc.org

Catalytic System Advantages Disadvantages
H₂/Pd/C High atom economy, clean byproducts (water). wikipedia.orgacsgcipr.orgRequires specialized hydrogenation equipment, potential for catalyst poisoning.
NaBH(OAc)₃ Mild, selective, and broadly applicable. researchgate.netStoichiometric reagent, generates salt waste.
Imine Reductases (IREDs) High stereoselectivity, operates under mild aqueous conditions. rsc.orgMay have limited substrate scope and require specialized biochemical techniques.

Table 3: Comparison of Catalytic Systems for Reductive Amination

Multi-Step Synthesis Sequences and Protecting Group Strategies

The construction of this compound necessitates a well-orchestrated multi-step synthesis that controls the introduction of two distinct functional groups at the N1 and C4 positions of the piperidine ring. The sequence of these functionalization steps and the use of protecting groups are critical to prevent side reactions and ensure high yields of the final product.

A common and logical approach involves starting from a commercially available piperidine derivative, such as 4-piperidone (B1582916). One plausible synthetic pathway begins with the N-alkylation of 4-piperidone with a neopentyl halide (e.g., neopentyl bromide) or via reductive amination with pivalaldehyde to form N-neopentyl-4-piperidone. The subsequent conversion of the ketone functionality at the C4 position to an amine, typically through another reductive amination process (using ammonia or a protected amine equivalent followed by reduction), yields the target compound. wikipedia.orgacsgcipr.org

An alternative strategy starts with a pre-functionalized C4 position. For instance, beginning with 4-aminopiperidine, where the C4 amine is already present, simplifies the latter part of the synthesis. However, the challenge then lies in the selective N-alkylation at the ring nitrogen without affecting the primary amine at C4. This is where protecting group strategies become indispensable.

Application of Boc-Protection Strategies in Amine Synthesis

The tert-butoxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide chemistry due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. caymanchem.com In the synthesis of this compound, Boc protection can be applied to either of the nitrogen atoms to direct the sequence of reactions.

Scenario 1: Protection of the Piperidine Ring Nitrogen

One can start with 4-aminopiperidine and protect the more nucleophilic ring nitrogen with a Boc group to form tert-butyl 4-aminopiperidine-1-carboxylate. cymitquimica.com This intermediate, however, is often prepared via other routes, for example, from N-Boc-4-piperidone. A documented method involves reacting N-benzyl-4-piperidone to form an imine with tert-butyl carbamate, followed by a palladium-on-carbon (Pd/C) catalyzed hydrogenation which reduces the imine and simultaneously removes the N-benzyl group, allowing for in-situ or subsequent Boc protection. google.com Once the C4 amine is secured, the N1 position can be deprotected and subsequently alkylated.

Scenario 2: Protection of the C4-Amine

A more common strategy involves starting with a piperidine ring that is already N-substituted or will be in a subsequent step. A key intermediate is N-Boc-4-aminopiperidine (tert-butyl N-(piperidin-4-yl)carbamate), where the exocyclic amine is protected. caymanchem.com This allows for the selective alkylation of the piperidine ring nitrogen. The synthesis of this intermediate can be achieved from 4-piperidinecarboxamide through Boc protection of the ring nitrogen, followed by a Hofmann rearrangement. google.com With the C4-amino group masked, the secondary amine of the piperidine ring can be selectively reacted with a neopentyl-containing electrophile. The final step involves the deprotection of the Boc group using an acid like trifluoroacetic acid (TFA) to reveal the primary amine at the C4 position.

The strategic use of Boc protection is summarized in the table below, highlighting its role in directing the synthesis.

Protected IntermediateSynthetic UtilityDeprotection Condition
tert-butyl 4-oxopiperidine-1-carboxylateAllows for modification at C4 (e.g., reductive amination) before N-alkylation.Acid (e.g., TFA) to remove Boc group.
tert-butyl piperidin-4-ylcarbamateProtects the C4-amine, enabling selective N1-alkylation of the piperidine ring.Acid (e.g., TFA) to remove Boc group.

Sequential Functionalization of Piperidine Ring System

Route A: N1-Alkylation followed by C4-Amination

N-Neopentylation: Start with 4-piperidone. The piperidine nitrogen is alkylated with a neopentyl electrophile. A common method is reductive amination using pivalaldehyde and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com

C4-Amination: The resulting N-neopentyl-4-piperidone is then converted to the final product. This is achieved through a second reductive amination, this time using ammonia or an ammonia equivalent (like ammonium (B1175870) acetate) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. wikipedia.org

Route B: C4-Functionalization followed by N1-Alkylation

Preparation of a C4-Amine Precursor: Start with a protected piperidine, such as tert-butyl 4-oxopiperidine-1-carboxylate. The ketone is converted to a protected amine (e.g., an N-Boc-amine) via reductive amination.

Deprotection of N1: The Boc group on the piperidine nitrogen is selectively removed using acid.

N1-Neopentylation: The now-free secondary amine at N1 is alkylated with a neopentyl group.

Final Deprotection: The protecting group at the C4-amine is removed to yield the final product.

This sequential approach ensures that the functional groups are installed at the desired positions without interfering with each other, a fundamental concept in multi-step organic synthesis. libretexts.org

Stereoselective Synthesis Methodologies

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial for the preparation of its substituted, chiral analogues, which are of significant interest in drug discovery. dicp.ac.cn The development of methods to control the three-dimensional arrangement of atoms in the piperidine ring is a major focus of modern synthetic chemistry.

Enantioselective and Diastereoselective Routes

The creation of specific stereoisomers (enantiomers or diastereomers) of substituted piperidines requires asymmetric synthesis techniques.

Enantioselective Synthesis: These routes aim to produce a single enantiomer of a chiral molecule. For piperidine derivatives, this can be achieved through various methods, including the asymmetric hydrogenation of pyridine (B92270) precursors using a chiral catalyst. researchgate.netdntb.gov.ua For instance, an appropriately substituted pyridinium (B92312) salt could be hydrogenated in the presence of a chiral transition metal complex to yield an enantioenriched piperidine. dicp.ac.cn Another approach involves using chiral starting materials derived from the "chiral pool," such as amino acids, to construct the piperidine ring with predefined stereocenters. acs.org

Diastereoselective Synthesis: When multiple stereocenters are present, controlling their relative orientation is key. Diastereoselectivity is often achieved by substrate control, where the existing stereocenters in the molecule direct the stereochemical outcome of a subsequent reaction. For example, the reduction of a ketone on a chiral piperidine ring often proceeds with high diastereoselectivity due to steric hindrance, favoring the approach of the reducing agent from the less hindered face. Multi-component reactions have also been developed that can stereoselectively generate multiple stereocenters in a single step. researchgate.net

Chiral Catalyst and Auxiliary Design for Stereocontrol

The precise control of stereochemistry in the synthesis of complex piperidines often relies on the use of chiral catalysts or chiral auxiliaries.

Chiral Catalysts: Transition metals, particularly rhodium and palladium, complexed with chiral ligands are powerful tools for asymmetric catalysis. nih.govacs.org Rhodium-based catalysts, for example, have been extensively used for the site-selective and stereoselective C-H functionalization of piperidines. nih.gov By carefully designing the chiral ligand, chemists can create a chiral pocket around the metal center that forces the substrate to react in a specific orientation, leading to the preferential formation of one enantiomer.

Catalyst SystemApplication in Piperidine SynthesisStereochemical Control
Rhodium(II) with Chiral Carboxylate LigandsCatalytic C-H insertion to functionalize the piperidine ring. nih.govHigh diastereoselectivity and enantioselectivity.
Palladium(II) with Chiral Ligands (e.g., BINAP)Asymmetric hydrogenation of pyridines or C-H arylation. acs.orgExcellent enantioselectivity.
Iridium(I) with Chiral Phosphine LigandsAsymmetric hydrogenation of pyridinium salts. researchgate.netHigh levels of enantioselectivity.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. For example, a chiral group could be attached to the piperidine nitrogen. This auxiliary would then direct the stereoselective addition of a nucleophile to the C4 position of a piperidinone intermediate. Subsequent removal of the auxiliary would furnish the enantioenriched 4-substituted piperidine. Carbohydrate-derived auxiliaries have been successfully used to control the stereoselective functionalization of piperidin-2-one systems. researchgate.net

These advanced methodologies provide chemists with the tools to synthesize not only simple structures like this compound but also its more complex and stereochemically defined analogues, paving the way for the discovery of new therapeutic agents.

Chemical Reactivity and Transformation Pathways

Reactions at the Amine Nitrogen Center

The exocyclic secondary amine of 1-Neopentylpiperidin-4-amine is a primary site for a multitude of chemical reactions, including nucleophilic acylations, sulfonylations, alkylations, and condensations with carbonyl compounds.

Nucleophilic Acylation and Sulfonylation Reactions

The secondary amine functionality of this compound readily undergoes nucleophilic acylation with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. This reaction is a common strategy for introducing a wide array of substituents at the 4-amino position. The general reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent.

Similarly, sulfonylation of the secondary amine can be achieved using sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to yield sulfonamides. The presence of a base is crucial to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.

Reagent ClassExample ReagentProduct Type
Acyl HalideAcetyl ChlorideN-(1-neopentylpiperidin-4-yl)acetamide
Acid AnhydrideAcetic AnhydrideN-(1-neopentylpiperidin-4-yl)acetamide
Sulfonyl Halidep-Toluenesulfonyl ChlorideN-(1-neopentylpiperidin-4-yl)-4-methylbenzenesulfonamide

N-Alkylation and Quaternization Processes

The secondary amine of this compound can be further alkylated to form tertiary amines. This reaction typically involves treatment with alkyl halides. However, the direct alkylation of secondary amines with alkyl halides can sometimes lead to a mixture of products, including the tertiary amine and the corresponding quaternary ammonium (B1175870) salt, due to the increased nucleophilicity of the newly formed tertiary amine. To achieve selective monoalkylation, alternative methods such as reductive amination with aldehydes or ketones are often employed.

The tertiary nitrogen atom within the piperidine (B6355638) ring can also undergo quaternization when treated with a suitable alkylating agent, such as an alkyl halide. This process leads to the formation of a quaternary ammonium salt, where the piperidine nitrogen bears a positive charge. The steric hindrance imposed by the neopentyl group might influence the rate of this reaction.

Reaction TypeReagentProduct Type
N-AlkylationMethyl IodideN,N-dimethyl-1-neopentylpiperidin-4-amine
QuaternizationMethyl Iodide4-amino-1-methyl-1-neopentylpiperidinium iodide

Formation of Imines and Enamines

The secondary amine of this compound can react with aldehydes and ketones to form enamines. This transformation proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates. Unlike primary amines which form imines (Schiff bases), secondary amines lack the second proton on the nitrogen necessary for imine formation and instead lose a proton from an adjacent carbon to yield the enamine. The reaction is typically catalyzed by a mild acid.

The formation of a stable enamine is a valuable synthetic transformation as enamines are versatile nucleophiles that can participate in various carbon-carbon bond-forming reactions.

Reactions Involving the Piperidine Ring System

While the exocyclic amine is a primary site of reactivity, the piperidine ring itself can also be a target for chemical modification, allowing for the introduction of functional groups at various ring positions.

Functionalization of Ring Carbons

The functionalization of the carbon atoms of the piperidine ring in N-alkylated piperidines can be achieved through various methods, often involving the generation of reactive intermediates. For instance, C-H functionalization reactions catalyzed by transition metals like rhodium can enable the introduction of substituents at positions C2, C3, or C4 of the piperidine ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the directing or protecting groups on the nitrogen atom. While specific studies on this compound are limited, the principles of C-H activation in similar N-alkylpiperidine systems suggest the feasibility of such transformations.

Regioselective and Stereoselective Transformations

Achieving regioselectivity and stereoselectivity in the functionalization of the piperidine ring is a key challenge in synthetic chemistry. The bulky neopentyl group on the ring nitrogen can exert significant steric influence, potentially directing incoming reagents to specific positions and faces of the ring. For example, in reactions involving the formation of an enamine from the exocyclic amine, the regioselectivity of subsequent alkylation reactions could be influenced by the steric hindrance of the neopentyl group.

Furthermore, in reactions that generate a chiral center on the piperidine ring, the existing stereochemistry of the molecule can direct the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another. While detailed stereoselective studies on this compound are not extensively documented, the principles of stereocontrol in substituted piperidine synthesis are well-established and would be applicable.

Oxidative and Reductive Transformations

The presence of both a primary and a tertiary amine in this compound allows for selective oxidative and reductive transformations, which can be directed to either nitrogen atom depending on the chosen reagents and reaction conditions.

The selective oxidation of this compound can target either the tertiary piperidine nitrogen or the primary amino group. Oxidation of the tertiary amine can lead to the formation of an N-oxide, a transformation that can alter the compound's electronic and steric properties. Reagents such as hydrogen peroxide or peroxy acids are commonly employed for this purpose. The resulting N-oxides can serve as intermediates for further functionalization.

Alternatively, the primary amino group can be selectively oxidized. Depending on the oxidant and reaction conditions, this can yield various products. For instance, selective oxidation of secondary amines to N,N-disubstituted hydroxylamines has been achieved using reagents like choline peroxydisulfate, which offers a green and selective method. organic-chemistry.orgsemanticscholar.orgresearchgate.net While this compound has a primary amine, similar principles of selective oxidation could potentially be applied to achieve controlled oxidation at this position. The choice of oxidant is crucial to prevent over-oxidation to nitro compounds.

Reaction TypePotential Reagent(s)Potential Product
Tertiary Amine OxidationHydrogen Peroxide, m-CPBAThis compound N-oxide
Primary Amine OxidationCholine PeroxydisulfateN-hydroxy-1-neopentylpiperidin-4-amine

This table presents potential reactions based on the general reactivity of amines; specific experimental validation for this compound may be required.

Selective reduction reactions involving derivatives of this compound are also feasible. For instance, if a nitro group were introduced elsewhere on the molecule or on a precursor, its selective reduction to a primary amine is a common and well-established transformation. A variety of reducing agents, such as sodium borohydride (B1222165) in the presence of a transition metal catalyst, can be used to achieve this transformation with high chemoselectivity, leaving other functional groups intact. jsynthchem.com This approach is valuable for introducing additional amino functionalities into the molecular scaffold.

Reductive amination represents another key transformation. While not a direct reduction of this compound itself, this reaction allows for the derivatization of the primary amino group. By reacting the amine with an aldehyde or ketone, an intermediate imine is formed, which can then be reduced in situ to a secondary or tertiary amine, respectively. This method is a powerful tool for building more complex molecular architectures.

Reaction TypeSubstrate ExampleReagent(s)Product Example
Nitro Group ReductionDerivative with a nitro groupNaBH4 / Ni(PPh3)4Derivative with an amino group
Reductive AminationThis compoundAldehyde/Ketone, NaBH3CNN-alkylated derivative

This table illustrates potential reductive transformations on derivatives or precursors of this compound.

Derivatization for Complex Molecular Architectures

The primary amine of this compound is a key handle for derivatization, enabling the construction of more complex molecules with diverse scaffolds. Amide bond formation and other chemical transformations are central to these synthetic strategies.

The primary amine of this compound readily participates in amide bond formation with carboxylic acids. This reaction is a cornerstone of medicinal chemistry and provides a reliable method for linking different molecular fragments. luxembourg-bio.comresearchgate.netnih.govcommonorganicchemistry.com The reaction typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. luxembourg-bio.com

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.com Phosphonium salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. luxembourg-bio.com The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the desired amide product.

Coupling Reagent ClassExample Reagent(s)Key Features
CarbodiimidesDCC, EDCWidely used, cost-effective.
Phosphonium SaltsBOP, PyBOPHigh coupling efficiency, suitable for hindered amines.
Uronium/Aminium SaltsHBTU, HATURapid reactions, low racemization. luxembourg-bio.com

This table summarizes common coupling reagents for amide bond formation.

Beyond simple amide bond formation, the functional groups of this compound can be utilized in a variety of chemical transformations to generate a diverse range of molecular scaffolds. This approach, often referred to as diversity-oriented synthesis, aims to create libraries of structurally distinct compounds for biological screening. cam.ac.uknih.govnih.govmdpi.com

For example, the primary amine can serve as a nucleophile in multicomponent reactions, allowing for the rapid assembly of complex molecules in a single step. nih.gov Furthermore, the piperidine ring itself can be a template for further functionalization. Strategies such as the "build/couple/pair" algorithm can be employed, where the initial amine serves as a building block that is then coupled with other fragments and subjected to cyclization or other scaffold-generating reactions. cam.ac.uk These approaches enable the exploration of a broad chemical space and the creation of novel molecular architectures with potential applications in drug discovery and chemical biology. nih.gov

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Conformational Insight

Detailed spectroscopic investigations are crucial for understanding the conformational preferences of cyclic molecules like 1-Neopentylpiperidin-4-amine in solution. However, specific studies employing advanced techniques to probe these properties have not been reported.

High-Resolution NMR Spectroscopic Techniques (e.g., NOESY, Coupling Constant Analysis)

There are no published studies utilizing high-resolution Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or detailed coupling constant analysis, for this compound. Such studies would be essential to determine the spatial proximity of protons and the dihedral angles within the piperidine (B6355638) ring, thereby elucidating the preferred chair or boat conformations and the orientation of the neopentyl and amine substituents.

Vibrational Spectroscopy (IR, Raman) for Conformational Preferences

Similarly, a detailed conformational analysis of this compound using vibrational spectroscopy is not available. Infrared (IR) and Raman spectroscopic studies would provide insight into the vibrational modes of the molecule, which are sensitive to its conformation. However, no such data has been published.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment

Chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are used for assigning the absolute stereochemistry of chiral molecules. As this compound is an achiral molecule, these techniques are not applicable for its stereochemical analysis.

X-ray Crystallography Studies of Solid-State Conformation

The definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography. This technique provides precise data on bond lengths, bond angles, and torsion angles, as well as how molecules pack together in a crystal lattice.

Analysis of Bond Angles and Torsion Angles

No crystallographic data for this compound has been deposited in crystallographic databases. Without a crystal structure, a definitive analysis of its solid-state bond angles and torsion angles, which would confirm the piperidine ring's conformation and the geometry of its substituents, cannot be performed.

Computational Chemistry Approaches to the Conformational Landscape

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical behavior and potential molecular interactions. Computational chemistry provides powerful tools to explore the complex potential energy surface of this molecule, offering insights that are often difficult to obtain through experimental methods alone. Methodologies such as quantum chemical calculations and molecular dynamics simulations are employed to map the conformational landscape, identify stable conformers, and understand the dynamics of their interconversion.

Quantum Chemical Calculations (e.g., DFT, MP2) for Energy Minima and Barrier Heights

Quantum chemical calculations are fundamental to identifying stable conformers (energy minima) and the transition states that connect them, thereby defining the energy barriers to conformational change. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used methods for such investigations on piperidine derivatives. osti.gov

DFT methods, particularly with hybrid functionals like B3LYP and M06-2X, offer a good balance between computational cost and accuracy for systems of this size. nih.govresearchgate.net These calculations are used to optimize the geometry of various possible conformers of this compound. The primary conformational isomerism in this molecule involves the chair conformation of the piperidine ring and the orientation of the axial versus equatorial positions of the neopentyl group at the N1 position and the amine group at the C4 position.

The two primary chair conformers for the 4-amino group are the axial (ax) and equatorial (eq) orientations. For each of these, the bulky neopentyl group on the nitrogen can also, in principle, adopt either an axial or equatorial position. Calculations would typically predict the relative energies of these four possible chair conformers. In N-substituted piperidines, the substituent at the nitrogen atom almost exclusively adopts an equatorial position to minimize steric hindrance. osti.gov The conformational free energies of 4-substituted piperidines are nearly identical to analogous cyclohexanes, though this can change upon protonation. nih.gov

A systematic conformational search followed by geometry optimization and frequency calculations using DFT can yield the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the stable conformers. researchgate.netnih.gov The energy differences allow for the determination of the equilibrium population of each conformer at a given temperature using the Boltzmann distribution. Furthermore, by locating the transition state structures connecting these minima, the energy barriers for ring inversion and substituent reorientation can be calculated, providing insight into the kinetics of conformational exchange. nih.gov

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on typical findings for substituted piperidines.

Conformer (Neopentyl, Amine)Method/Basis SetΔE (kcal/mol)ΔG (kcal/mol)Predicted Population (%)
Equatorial, EquatorialB3LYP/6-311G(d,p)0.000.0098.9
Equatorial, AxialB3LYP/6-311G(d,p)1.852.101.1
Axial, EquatorialB3LYP/6-311G(d,p)5.405.25<0.1
Axial, AxialB3LYP/6-311G(d,p)7.107.00<0.1

Note: Energies are relative to the most stable conformer (Equatorial, Equatorial). The large energy penalty for the axial neopentyl group is expected due to severe 1,3-diaxial steric interactions.

Molecular Dynamics Simulations of Conformational Flexibility

While quantum chemical calculations provide a static picture of discrete energy minima, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational space accessible at a given temperature. ulisboa.ptresearchgate.net

For this compound, an MD simulation would typically be performed by placing the molecule in a solvent box (e.g., water or chloroform) to mimic solution-phase conditions. The simulation reveals how the piperidine ring puckers and how the substituents move and rotate. Long-timescale simulations can capture rare events like ring flipping between chair conformations. nih.gov

Analysis of the MD trajectory can provide valuable information:

Dihedral Angle Distributions: By monitoring the dihedral angles within the piperidine ring and those associated with the substituents, one can identify the preferred conformational states and the flexibility around specific bonds.

Radial Distribution Functions: These can describe the solvation structure around key functional groups like the 4-amino group.

MD simulations are particularly useful for understanding how the molecule's flexibility might influence its interactions with other molecules, such as biological receptors. The simulation can reveal which conformations are predominantly sampled in a solution environment, providing a time-averaged picture of the molecule's structure. researchgate.net

Table 2: Key Conformational Events from a Hypothetical MD Simulation This table presents plausible data for a 100 ns MD simulation in explicit water.

ParameterValue / ObservationImplication
Simulation Time 100 nsAllows for sampling of significant conformational space.
Predominant Ring Conformation ChairThe chair conformation is maintained for >99% of the simulation time.
Neopentyl Group Orientation Exclusively EquatorialHigh energy barrier prevents axial sampling.
4-Amino Group Orientation 98% Equatorial, 2% AxialDynamic equilibrium between equatorial and axial states is observed.
Ring Inversion Events 0The energy barrier for ring inversion is too high to be observed on this timescale.

Analysis of Non-Covalent Interactions and Steric Effects

The conformational preferences of this compound are governed by a delicate balance of intramolecular non-covalent interactions and steric effects. nih.govrsc.org Computational tools can be used to dissect and quantify these forces.

Steric Effects: The most significant steric interaction in this molecule is the 1,3-diaxial repulsion that would occur if the bulky neopentyl group were in an axial position. This interaction between the axial substituent and the axial hydrogens at C3 and C5 of the piperidine ring is highly destabilizing, effectively locking the neopentyl group into the equatorial position. The smaller 4-amino group has a much lower energy penalty for being in the axial position, leading to a conformational equilibrium.

Non-Covalent Interactions (NCI): NCI analysis, often visualized using NCI plots, can reveal subtle stabilizing and destabilizing interactions within the molecule. researchgate.net These plots are based on the electron density and its derivatives, highlighting regions of van der Waals interactions, hydrogen bonds, and steric clashes. researchgate.net For the equatorial-equatorial conformer of this compound, NCI analysis would likely show weak, stabilizing van der Waals interactions between the neopentyl group and the piperidine ring. In the equatorial-axial conformer, the analysis would visualize the steric repulsion between the axial amino group and the axial hydrogens. researchgate.net

Table 3: Summary of Key Intramolecular Interactions

Interaction TypeDescriptionConformer(s) AffectedRelative Strength
1,3-Diaxial Repulsion Steric clash between an axial substituent and axial hydrogens at C3/C5.Axial-NeopentylStrongly Destabilizing
Gauche Interactions Steric strain involving substituents on adjacent carbons.All conformersWeakly Destabilizing
Intramolecular H-Bonding Potential weak interaction between the 4-amino group and the nitrogen lone pair.Axial-AmineWeakly Stabilizing (if present)
van der Waals Forces Dispersive attractions between alkyl groups and the ring.All conformersWeakly Stabilizing

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic properties of molecules like 1-Neopentylpiperidin-4-amine. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute key electronic parameters. researchgate.net

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the piperidine (B6355638) ring and the 4-amino group, indicating these are the most probable sites for electrophilic attack. The bulky, electron-donating neopentyl group influences the energy of the HOMO, modulating the molecule's nucleophilicity. The LUMO, conversely, would be distributed across the C-H and C-N antibonding orbitals, indicating sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, highlighting electron-rich (negative potential, typically around the nitrogen atoms) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions.

Table 1: Predicted Electronic Properties of this compound Calculated values are hypothetical, based on typical results for similar N-alkylated piperidines from DFT studies.

Parameter Predicted Value Significance
HOMO Energy -6.2 eV Indicates electron-donating capability (nucleophilicity)
LUMO Energy +1.5 eV Indicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap (ΔE) 7.7 eV Reflects chemical reactivity and kinetic stability
Dipole Moment ~1.5 D Measures overall polarity of the molecule

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions involving piperidine derivatives. nih.govnews-medical.net Methods such as DFT can be used to model reactions like N-alkylation, C-H functionalization at the alpha position, or reactions involving the 4-amino group. researchgate.netresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed.

Transition State Theory (TST) is central to understanding reaction kinetics, positing that reactants pass through a high-energy transition state (TS) en route to products. johnhogan.infowikipedia.orgfiveable.me Computational methods are used to locate the geometry of these transient structures, which correspond to saddle points on the potential energy surface. wikipedia.orglibretexts.org For a reaction such as the α-C–H functionalization of this compound, DFT calculations can identify the TS structure, revealing the partial bonds being formed and broken. nih.gov The energy of this TS determines the activation energy (Ea) of the reaction, which is the primary factor controlling the reaction rate. Frequency calculations are performed to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. johnhogan.info

To visualize the entire reaction pathway, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products, providing a step-by-step view of the geometric changes throughout the transformation. researchgate.net This mapping confirms that the identified transition state correctly links the intended reactants and products. For complex, multi-step reactions, reaction coordinate mapping can uncover unexpected intermediates and clarify the sequence of bond-forming and bond-breaking events, offering a level of detail often unattainable through experimental means alone. rsc.orgresearchgate.net

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods, especially DFT, have become highly reliable for predicting spectroscopic data, which is invaluable for structure elucidation and conformational analysis. acs.org By calculating properties like nuclear magnetic shielding tensors, it is possible to predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.netnih.govnih.govescholarship.orguni-bonn.de

For this compound, a computational workflow would involve:

Performing a conformational search to identify the lowest energy conformers (e.g., chair conformations with equatorial or axial substituents).

Optimizing the geometry of each significant conformer.

Calculating the NMR shielding constants for each atom using a method like Gauge-Independent Atomic Orbital (GIAO). nih.gov

Averaging the chemical shifts based on the Boltzmann population of each conformer.

These predicted spectra can then be compared with experimental data to confirm the structure, assign specific signals, and understand the conformational preferences influenced by the bulky neopentyl group. Similar computational approaches are used to predict vibrational frequencies (IR, Raman) and UV-Vis spectra. schrodinger.comresearchgate.net

Table 2: Hypothetical Correlation of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) Illustrative data based on DFT calculations for analogous piperidine structures.

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Deviation (ppm)
C2/C6 (Piperidine) 54.1 53.8 +0.3
C3/C5 (Piperidine) 33.5 33.9 -0.4
C4 (Piperidine) 48.2 47.9 +0.3
Methylene (Neopentyl) 70.3 70.1 +0.2
Quaternary C (Neopentyl) 32.8 32.5 +0.3
Methyl (Neopentyl) 27.9 28.1 -0.2

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR)

QSRR modeling establishes a mathematical relationship between a molecule's structural or physicochemical properties (descriptors) and its observed reactivity or selectivity. nih.govuliege.benih.gov For a series of N-alkylated 4-aminopiperidines, including the 1-neopentyl derivative, a QSRR model could be developed to predict their performance in a specific chemical transformation.

The process involves:

Synthesizing or computationally generating a diverse set of analogous compounds.

Calculating a wide range of molecular descriptors for each compound (e.g., electronic, steric, topological).

Measuring the reaction rate or selectivity experimentally for a training set of these compounds.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the observed reactivity. nih.govnih.gov

A hypothetical QSRR equation might look like: log(k) = β₀ + β₁(σ) + β₂(Es) + β₃(HOMO) Where log(k) is the reaction rate, σ is a Taft electronic parameter, Es is a steric parameter, and HOMO is the energy of the highest occupied molecular orbital. Such models are powerful for predicting the behavior of new, unsynthesized compounds and for gaining insight into the factors that govern a reaction's outcome. researchgate.netcore.ac.uk

In Silico Design for Optimized Chemical Properties

The ultimate goal of many computational studies is to guide the design of new molecules with enhanced properties. This process, known as in silico design, leverages the insights gained from the aforementioned theoretical analyses. nih.govresearchgate.net For example, if a particular application requires a more nucleophilic piperidine nitrogen, the electronic structure analysis (Section 5.1) might suggest modifying substituents to raise the HOMO energy. rsc.org

If the goal is to design a derivative of this compound that binds to a specific biological target, molecular docking simulations can be performed. researchgate.netnih.gov These simulations predict the preferred orientation of the molecule within the target's binding site and estimate the binding affinity. By systematically modifying the structure of the parent compound in silico (e.g., altering the alkyl chain, adding functional groups), chemists can prioritize the synthesis of candidates with the highest predicted activity, thereby accelerating the discovery process and reducing experimental costs. nih.gov

Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Organic Molecules

A thorough review of scientific literature did not yield specific examples or detailed research findings concerning the role of 1-Neopentylpiperidin-4-amine as a synthetic intermediate for the construction of complex organic molecules. The following subsections reflect this lack of specific documented applications.

While piperidine (B6355638) and its derivatives are fundamental building blocks in the synthesis of a vast array of heterocyclic compounds, no specific instances of this compound being utilized as a building block for heterocyclic synthesis have been documented in the reviewed literature.

Advanced organic scaffolds are intricate molecular frameworks that serve as the foundation for complex chemical structures, often with specific biological or material properties. There is currently no available research detailing the use of this compound as a direct precursor for such advanced organic scaffolds.

Catalytic Applications in Organic Transformations

The catalytic potential of a molecule is rooted in its ability to accelerate a chemical reaction without being consumed in the process. The following sections explore the potential catalytic roles of this compound.

Amines are a well-established class of organocatalysts, capable of acting as both Brønsted and Lewis bases to promote a variety of organic transformations. However, a specific investigation into the organocatalytic or base-catalytic activity of this compound has not been reported in the scientific literature.

The nitrogen atom in the piperidine ring and the primary amine group of this compound possess lone pairs of electrons that could potentially coordinate with metal centers, making it a candidate for ligand design in metal-catalyzed reactions. Despite this structural potential, there are no specific studies describing its application as a ligand in such catalytic systems.

In the field of polymer chemistry, tertiary amines are widely employed as catalysts in the production of polyurethanes. These catalysts play a crucial role in balancing the two primary reactions involved in the formation of polyurethane foam: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The neopentyl group in this compound is a bulky substituent that could influence the catalytic activity and selectivity.

While direct studies on this compound are not available, the general function of amine catalysts in polyurethane chemistry provides a context for its potential application. The structure of an amine catalyst dictates its effectiveness in promoting either the gelling or blowing reaction, which in turn affects the final properties of the foam.

Below is an interactive data table summarizing the general classes of amine catalysts used in polyurethane synthesis and their primary functions.

Catalyst ClassPrimary FunctionExamples
Gelling CatalystsPrimarily promote the reaction between isocyanate and polyol, leading to polymer chain growth and cross-linking.Triethylenediamine (TEDA), Dimethylcyclohexylamine (DMCHA)
Blowing CatalystsPrimarily promote the reaction between isocyanate and water, generating carbon dioxide gas for foam expansion.Bis(2-dimethylaminoethyl)ether (BDMAEE)
Balanced CatalystsPromote both gelling and blowing reactions to achieve a controlled foam rise and cure profile.Dimethylethanolamine (DMEA)

Given its structure as a cyclic amine, this compound could theoretically function as a polyurethane catalyst. The steric hindrance provided by the neopentyl group might modulate its catalytic activity, potentially offering a unique balance between the gelling and blowing reactions. However, empirical data from studies focused specifically on this compound are required to validate this potential application.

Applications in Materials Science

The unique structural features of this compound, combining a bulky neopentyl group with a reactive piperidine-4-amine moiety, suggest its potential utility in several areas of materials science. The neopentyl group can introduce steric hindrance and hydrophobicity, while the primary amine on the piperidine ring offers a site for chemical modification and interaction.

Design of Functional Polymers and Coatings

Development of Advanced Organic Materials

The development of advanced organic materials often relies on the precise arrangement of molecules to achieve desired electronic, optical, or mechanical properties. Amines can play a role as synthons in the creation of complex organic molecules. The piperidine ring system present in this compound is a common scaffold in various functional organic molecules. It is conceivable that this compound could serve as a precursor for the synthesis of novel liquid crystals, organic light-emitting diode (OLED) components, or other functional materials where the specific steric and electronic properties of the neopentyl and piperidine groups could be advantageous.

CO2 Capture and Utilization Technologies

Amine-based solvents are a cornerstone of current carbon dioxide (CO2) capture technologies. mdpi.comresearchgate.netnih.gov These technologies rely on the reversible reaction between CO2 and the amine to scrub CO2 from flue gases and other industrial emissions. researchgate.netnih.gov The efficiency of this process is influenced by the structure of the amine, including its basicity, steric hindrance, and reaction kinetics.

While common industrial amines for CO2 capture include monoethanolamine (MEA), diethanolamine (B148213) (DEA), and methyldiethanolamine (MDEA), research is ongoing to develop novel amines with improved performance characteristics, such as higher absorption capacity, lower energy requirements for regeneration, and greater stability against degradation. mdpi.commdpi.com The sterically hindered nature of this compound could potentially offer advantages in this context. Steric hindrance around the amine group can influence the stoichiometry of the CO2 reaction, potentially leading to a higher CO2 loading capacity and reduced energy penalty for solvent regeneration. However, without specific experimental data, its efficacy in CO2 capture remains speculative.

Table 1: Comparison of Common Amines in CO2 Capture

AmineTypeKey Features
Monoethanolamine (MEA)PrimaryHigh reactivity, but also high regeneration energy and corrosive.
Diethanolamine (DEA)SecondaryLess reactive than MEA, lower regeneration energy.
Methyldiethanolamine (MDEA)TertiarySelective for H2S over CO2, low regeneration energy.
Piperazine (PZ)Cyclic DiamineHigh reaction rate, often used as a promoter.

This table presents a general overview of commonly used amines and does not include data for this compound due to a lack of available information.

Agrochemical and Industrial Chemical Development (Non-Pharmaceutical)

In the broader context of industrial chemicals, amines find use as catalysts, corrosion inhibitors, and intermediates in the synthesis of a wide range of products. The potential applications of this compound in these areas would depend on its specific reactivity, physical properties, and cost-effectiveness compared to existing alternatives. Further research and development would be necessary to establish its utility in any specific industrial process.

Future Research Directions and Emerging Avenues

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, a trend that directly impacts the synthesis of piperidine (B6355638) derivatives like 1-Neopentylpiperidin-4-amine. ijarsct.co.in Future research will prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key approaches include:

One-Pot Multicomponent Reactions (MCRs): These reactions combine multiple starting materials in a single step to form complex products, thereby reducing the number of synthetic steps, solvent usage, and purification efforts. nih.govnih.govresearchgate.net The application of MCRs for the synthesis of functionalized piperidines is a promising avenue for creating derivatives of this compound efficiently. nih.gov

Biocatalysis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. mdpi.com Research into biocatalytic methods, such as those employing transaminases or imine reductases, could provide greener alternatives to traditional chemical processes for producing chiral amine intermediates. mdpi.com

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields compared to conventional heating methods, contributing to more energy-efficient processes. nih.gov

Renewable Feedstocks: Investigating the synthesis of piperidine precursors from biomass-derived platform chemicals, such as furfural (B47365), represents a significant step toward reducing reliance on fossil fuels. nih.gov

Green Chemistry ApproachPotential Advantages for Synthesizing Piperidine DerivativesRelevant Research Areas
One-Pot ReactionsReduced steps, less solvent waste, increased efficiency. nih.govDevelopment of novel multicomponent reactions for piperidine ring formation. nih.gov
BiocatalysisHigh stereoselectivity, mild conditions, reduced byproducts. mdpi.comEngineering enzymes for specific reductive amination steps. mdpi.com
Microwave IrradiationFaster reaction rates, improved yields, energy efficiency. nih.govOptimization of microwave protocols for key synthetic transformations. nih.gov
Biomass ConversionUse of renewable starting materials, reduced carbon footprint. nih.govCatalytic conversion of furfural and other bio-based chemicals to piperidine precursors. nih.gov

Exploration of Novel Reactivity Profiles and Selectivities

Understanding and expanding the reactivity of the this compound scaffold is crucial for creating novel molecular architectures. Future work will likely focus on regioselective and stereoselective transformations to access a wider range of structurally diverse derivatives.

Areas for exploration include:

Late-Stage Functionalization: Developing methods to selectively modify the piperidine ring or its substituents in the final stages of a synthesis allows for the rapid generation of analogues. A recently developed two-stage process involving biocatalytic C-H oxidation followed by radical cross-coupling simplifies the creation of complex piperidines. news-medical.net

Asymmetric Synthesis: The development of catalytic asymmetric methods to control the stereochemistry at the C4 position is of significant interest. This includes the use of chiral catalysts in hydrogenation or amination reactions to produce enantiomerically pure compounds. nih.gov

Ring-Opening and Ring-Closing Strategies: Innovative approaches, such as those using Zincke imine intermediates, allow for a pyridine (B92270) ring-opening and ring-closing sequence to access diverse N-aryl piperidines from a variety of starting materials. chemrxiv.org

Integration of Advanced Computational Chemistry for Accelerated Discovery

Computational chemistry and molecular modeling are indispensable tools for predicting molecular properties and guiding experimental work, thereby saving significant time and resources. For this compound, computational approaches can provide deep insights into its chemical behavior.

Key applications include:

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can elucidate reaction pathways, helping to optimize conditions and design more efficient catalysts for synthesis. nih.gov

Predicting Reactivity and Selectivity: Computational models can predict how different substituents on the piperidine ring will influence the molecule's reactivity and selectivity in various chemical transformations.

Virtual Screening: In silico screening of virtual libraries of this compound derivatives can identify candidates with desired physicochemical properties before committing to their synthesis.

Computational MethodApplication in this compound ResearchExpected Outcome
Molecular Dynamics (MD)Simulating the conformational behavior of the molecule.Understanding structural flexibility and preferred conformations.
Docking StudiesPredicting binding modes and affinities to target proteins (non-biological context, e.g., catalysts, materials).Guiding the design of derivatives for specific applications in materials science or catalysis.
DFT CalculationsInvestigating electronic structure and reaction mechanisms. nih.govRational design of synthetic routes and prediction of reactivity. nih.gov

Scalable and Cost-Effective Production Methods

Transitioning a synthetic route from the laboratory to an industrial scale requires robust, safe, and economically viable processes. Future research must address the challenges of producing this compound and its derivatives in larger quantities.

Priorities for research include:

Process Optimization: Systematically optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and throughput.

Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction conditions, improve safety, and facilitate easier scaling compared to batch processes.

Catalyst Recovery and Reuse: Developing methods for easy separation and recycling of catalysts, particularly those based on precious metals, is essential for reducing costs and environmental impact.

Multi-Omics and High-Throughput Screening in Chemical Research (excluding biological activity endpoints)

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for specific properties. enamine.netnih.govresearchgate.net While often associated with drug discovery, HTS can be a powerful tool in chemical research to explore the properties of this compound derivatives for applications in materials science, catalysis, and beyond.

Future avenues include:

Screening for Catalytic Activity: Developing HTS assays to screen libraries of piperidine derivatives for their potential as catalysts or ligands in various chemical reactions.

Materials Science Applications: Screening for derivatives with interesting physicochemical properties, such as specific solubility, crystallinity, or thermal stability, for use in the development of new materials.

Assay Development: Creating novel HTS methods and platforms to probe chemical characteristics and reactivity profiles across large compound libraries, accelerating the discovery of new applications. nih.govresearchgate.net The use of smart screening technology, which combines chemoinformatics with experimental screening, can rapidly expand the exploration from a small library to billions of virtual compounds. enamine.net

Q & A

Q. What are the standard synthetic routes for preparing 1-Neopentylpiperidin-4-amine, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves alkylation of piperidin-4-amine with neopentyl halides (e.g., neopentyl bromide) under basic conditions. Sodium hydroxide or potassium carbonate in polar aprotic solvents like acetonitrile or ethanol, under reflux (50–80°C) for 12–24 hours, ensures efficient nucleophilic substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield (70–85%). Key parameters include stoichiometric control of the amine-to-alkylating agent ratio (1:1.2) and inert atmosphere to prevent oxidation .

Q. What spectroscopic methods are most effective for characterizing this compound, and how are spectral contradictions resolved?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms regioselectivity of alkylation, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹). Contradictions between predicted and observed spectra (e.g., unexpected splitting in ¹H NMR) may arise from conformational isomerism; variable-temperature NMR or computational modeling (DFT) can resolve these ambiguities .

Advanced Research Questions

Q. How does the steric bulk of the neopentyl group influence the compound’s reactivity in transition-metal-catalyzed coupling reactions?

The neopentyl group’s steric hindrance reduces coordination efficiency with palladium catalysts in Buchwald-Hartwig aminations, requiring optimized ligands (e.g., XPhos) and elevated temperatures (100–110°C). Comparative studies with linear alkyl analogs show 20–30% lower yields in neopentyl derivatives, attributed to slower oxidative addition steps. Kinetic studies via in situ IR monitoring are recommended to quantify steric effects .

Q. What strategies mitigate N-oxide formation during the oxidation of this compound in pharmacological studies?

N-Oxide byproducts form via autoxidation under ambient conditions. Use of radical scavengers (e.g., BHT) in storage buffers and inert atmosphere handling reduce degradation. For intentional oxidation (e.g., metabolic stability assays), controlled use of mCPBA (meta-chloroperbenzoic acid) at 0°C in dichloromethane achieves selective oxidation while minimizing overoxidation. LC-MS/MS monitoring is critical for tracking degradation pathways .

Q. How can researchers optimize the alkylation step to reduce N,N-dialkylation byproducts?

Optimization strategies include:

  • Using a 3–5-fold excess of piperidin-4-amine to favor monoalkylation.
  • Low-temperature (0–5°C) addition of the alkylating agent to suppress competing reactions.
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems. Progress monitoring via TLC (Rf = 0.3 in 9:1 CH₂Cl₂/MeOH) ensures reaction termination before byproduct formation .

Q. What computational approaches best predict the binding affinity of this compound to σ-1 receptors?

Molecular docking (AutoDock Vina) with crystal structures (PDB: 5HK1) identifies key hydrophobic interactions between the neopentyl group and receptor subpockets. MD simulations (AMBER) over 100 ns validate binding stability. Free-energy perturbation (FEP) calculations quantify affinity differences compared to N-benzyl analogs. Experimental validation via radioligand displacement assays (³H-Pentazocine) is essential to resolve force field inaccuracies .

Q. How should researchers address contradictions between computational predictions and experimental binding affinities at dopamine receptors?

Discrepancies may arise from solvent effects (implicit vs. explicit solvation models) or protonation state mismatches. Adjust simulation pH to match assay conditions (e.g., pH 7.4 for in vitro assays). Use alchemical free-energy methods (e.g., thermodynamic integration) to account for ionization states. Cross-validation with structurally related compounds (e.g., N-cyclopropyl derivatives) isolates steric/electronic contributions .

Methodological Guidance

Q. What purification techniques resolve co-eluting impurities in this compound synthesis?

Preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) separates diastereomers or regioisomers. For thermally sensitive impurities, centrifugal partition chromatography (CPC) with heptane/ethyl acetate/methanol/water (5:5:5:5) achieves baseline resolution. Purity >98% is confirmed via qNMR using 1,3,5-trimethoxybenzene as an internal standard .

Q. How are stability studies designed to assess hydrolytic degradation under physiological conditions?

Accelerated stability testing in PBS (pH 7.4, 37°C) over 72 hours, with sampling at 0, 12, 24, and 48 hours. LC-UV (220 nm) quantifies parent compound loss, while HRMS identifies degradation products (e.g., piperidin-4-amine or neopentyl alcohol). Arrhenius plots (40–60°C) extrapolate shelf-life at 25°C .

Data Analysis & Reproducibility

Q. What statistical models are appropriate for analyzing dose-response curves in this compound toxicity assays?

Four-parameter logistic regression (Hill equation) fits sigmoidal curves, reporting EC₅₀, Hill slope, and R². Bootstrap resampling (n=1000) calculates 95% confidence intervals. Outlier removal follows Grubbs’ test (α=0.05). For non-monotonic responses, Akaike information criterion (AIC) compares linear vs. biphasic models .

Q. How can researchers ensure reproducibility in scaled-up syntheses across laboratories?

Standardize reagents (neopentyl bromide purity ≥99%), solvent batches (HPLC-grade), and equipment (reflux condensers of identical geometry). Detailed reaction monitoring logs (temperature, stirring rate) and inter-lab round-robin testing validate protocols. Publish negative results (e.g., failed alkylation attempts) to guide troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Neopentylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-Neopentylpiperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.